molecular formula C17H14N4O3 B3824141 1-Naphthalen-2-yl-3-(4-nitroanilino)urea

1-Naphthalen-2-yl-3-(4-nitroanilino)urea

Cat. No.: B3824141
M. Wt: 322.32 g/mol
InChI Key: AIQVUMYXOZOEQH-UHFFFAOYSA-N
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Description

1-Naphthalen-2-yl-3-(4-nitroanilino)urea is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with a nitroaniline group and a urea moiety

Preparation Methods

The synthesis of 1-Naphthalen-2-yl-3-(4-nitroanilino)urea typically involves the reaction of 1-naphthylamine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 1-naphthylamine and 4-nitrophenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

    Procedure: The 1-naphthylamine is dissolved in the solvent, and 4-nitrophenyl isocyanate is added dropwise with stirring. The reaction mixture is then stirred for several hours to ensure complete reaction.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Naphthalen-2-yl-3-(4-nitroanilino)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It has been used as a probe to study enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of biological processes.

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-yl-3-(4-nitroanilino)urea involves its interaction with specific molecular targets. The nitroaniline group can participate in redox reactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Naphthalen-2-yl-3-(4-nitroanilino)urea can be compared with other similar compounds to highlight its uniqueness:

    1-Naphthalen-1-yl-3-(4-nitrophenyl)urea: This compound has a similar structure but differs in the position of the nitro group on the naphthalene ring. The positional isomerism can lead to differences in reactivity and biological activity.

    1-Naphthalen-2-yl-3-(3-trifluoromethylphenyl)urea: The presence of a trifluoromethyl group instead of a nitro group can significantly alter the electronic properties and reactivity of the compound.

    1-Naphthalen-2-yl-3-(4-methoxyphenyl)urea: The methoxy group introduces electron-donating effects, which can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

1-naphthalen-2-yl-3-(4-nitroanilino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-17(20-19-14-7-9-16(10-8-14)21(23)24)18-15-6-5-12-3-1-2-4-13(12)11-15/h1-11,19H,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQVUMYXOZOEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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